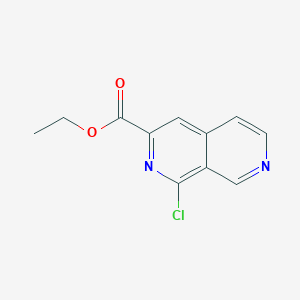

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Description

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (CAS: 263881-19-2) is a heterocyclic compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.66 g/mol. It features a naphthyridine core substituted with a chlorine atom at position 1 and an ethyl ester group at position 3 (). This compound is widely utilized as a protein degrader building block in pharmaceutical research, particularly in the synthesis of targeted degradation molecules like PROTACs. Its stability at room temperature and compatibility with industrial-scale synthesis make it a critical intermediate in medicinal chemistry ().

Properties

IUPAC Name |

ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAAPFCARFNISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728452 | |

| Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263881-19-2 | |

| Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Hydroxy Naphthyridine Esters

One common approach starts from hydroxy-substituted naphthyridine carboxylates, which are converted to the corresponding chloro derivatives by reaction with chlorinating agents such as phosphoryl trichloride (POCl3).

- Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is dissolved in phosphoryl trichloride.

- The mixture is heated at 120 °C for 5 hours.

- After completion, the reaction mixture is concentrated under vacuum.

- The aqueous phase is quenched with water and extracted with ethyl acetate.

- Organic layers are washed with brine, dried, filtered, and concentrated.

- Purification by flash chromatography yields methyl 2-chloro-1,7-naphthyridine-3-carboxylate with yields around 92%.

Although this example involves the 1,7-naphthyridine isomer and methyl ester, the methodology is adaptable for the 2,7-naphthyridine system and ethyl ester by adjusting starting materials and esterification steps.

Multi-step Synthesis via Pyridine Derivatives and Cyclization

A patented industrially viable route involves:

- Starting from 2-chloro-3-aminopyridine, which undergoes protection of the amino group using di-tert-butyl dicarbonate in the presence of an acid binding agent.

- Lithiation of the protected intermediate with n-butyllithium in tetrahydrofuran, followed by formylation using N-formylmorpholine.

- Cyclization with acrylate compounds (e.g., ethyl acrylate derivatives) in the presence of Lewis acids such as lithium tetrafluoroborate in acetonitrile at 50-80 °C.

- This sequence yields 1,7-naphthyridine derivatives with ethyl ester groups and chlorine substituents at desired positions.

This method is notable for:

- High yields.

- Use of readily available raw materials.

- Mild reaction conditions.

- Avoidance of highly toxic or explosive reagents.

- Suitability for industrial scale-up.

Acid Chloride Intermediate Route

Another method involves preparing the acid chloride of the naphthyridine carboxylic acid precursor by reaction with thionyl chloride in N,N-dimethylformamide and chloroform solvents.

- The acid chloride intermediate is then reacted with ethyl-3-(N,N-dimethylamino)acrylate in the presence of triethylamine and acetonitrile at 25-30 °C.

- The reaction is monitored by HPLC to ensure conversion.

- Work-up involves quenching with aqueous sodium bicarbonate, extraction, washing, drying, and solvent removal under vacuum.

- Final purification steps include crystallization and filtration to isolate the ethyl ester product.

This route is well-documented for related naphthyridine derivatives and can be adapted for the 2,7-naphthyridine chloro ester.

Microwave-assisted Synthesis (Emerging Method)

Microwave irradiation has been employed to accelerate esterification and intermediate formation steps:

- 2,6-dichloronicotinic acid is activated by 1,1-carbonyldiimidazole (CDI) under microwave conditions (5 minutes).

- The activated intermediate reacts with ethyl malonate potassium salt, magnesium chloride, and triethylamine at elevated temperatures (up to 60 °C) to form ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with yields up to 93%.

- This method reduces reaction time significantly compared to conventional heating.

Though this example is for a related pyridine derivative, microwave-assisted methods show promise for efficient preparation of ethyl 1-chloro-2,7-naphthyridine-3-carboxylate analogs.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The chlorination of hydroxy naphthyridine esters with phosphoryl trichloride is a straightforward and effective method to introduce the chlorine atom at the 1-position, yielding the chloro ester in high purity and yield.

- Protection of amino groups and subsequent lithiation followed by cyclization with acrylates offers a versatile synthetic route to various 1,7-naphthyridine derivatives, including ethyl esters with chlorine substituents, suitable for large-scale production.

- Acid chloride intermediates allow for controlled esterification reactions with acrylate derivatives, though they involve handling more hazardous reagents.

- Microwave-assisted synthesis is an emerging technique that significantly reduces reaction times and improves yields in related pyridine ester preparations, showing potential for adaptation to the target compound.

- Across methods, solvents like acetonitrile, tetrahydrofuran, and ethyl acetate are commonly used, with purification typically involving extraction, washing, drying, and chromatography or crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes nucleophilic substitution under mild to moderate conditions. Examples include:

These reactions are facilitated by electron-withdrawing effects of the adjacent ester group, which activate the chlorine for substitution .

Pd-Catalyzed Cross-Couplings

The chlorine atom participates in Suzuki–Miyaura couplings with arylboronic acids:

-

Example : Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/H₂O (3:1) at 100°C for 8 h yields ethyl 1-(4-methoxyphenyl)-2,7-naphthyridine-3-carboxylate (72% yield) .

Buchwald–Hartwig Amination

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate reacts with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalytic system, yielding 1-aminated derivatives (up to 88% yield) .

Reduction

-

Ester to Alcohol : LiAlH₄ in THF reduces the ester to hydroxymethyl (1-chloro-2,7-naphthyridin-3-yl)methanol (68% yield).

-

Chlorine to Hydrogen : Catalytic hydrogenation (H₂, Pd/C) removes the chlorine atom, forming ethyl 2,7-naphthyridine-3-carboxylate (81% yield) .

Oxidation

-

Ester to Carboxylic Acid : Hydrolysis with NaOH in MeOH/H₂O (1:1) at reflux yields 1-chloro-2,7-naphthyridine-3-carboxylic acid (94% yield) .

Microwave-Assisted Cyclization

Under microwave irradiation (140°C, 70W, 3.6 min), the compound forms fused heterocycles with acrylates, yielding tricyclic structures (e.g., furo[2,3-c]-2,7-naphthyridines) .

Smiles Rearrangement

Reaction with 2-mercaptoethanol and CeCl₃·7H₂O at 100°C induces cyclization via Smiles rearrangement, producing pyrido-fused systems (73–75% yield) .

Hydrolysis of Ester Group

Controlled hydrolysis with aqueous NaOH in DCM/MeOH (9:1) at rt selectively converts the ester to a carboxylic acid without cleaving the chlorine substituent :

Stability and Reactivity Notes

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is part of the naphthyridine family, which has been researched extensively for its antimicrobial properties. Several derivatives of naphthyridine have shown promising results against resistant bacterial strains.

Antimicrobial Activity

Naphthyridine derivatives, including those related to this compound, have been synthesized and tested for their antibacterial efficacy. For example, compounds derived from 4-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to outperform traditional antibiotics like ciprofloxacin against various pathogens such as Staphylococcus and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

- Compound : 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

- Activity : Demonstrated high potency against antibiotic-resistant Enterococcus strains during clinical trials .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis, which enhances yield and reduces reaction time . The compound serves as a precursor for developing more complex naphthyridine derivatives with enhanced biological activity.

Synthesis Methodology

A notable method involves:

- Starting Material : 2-Chloro-3-amino-pyridine

- Reagents : Acetic anhydride and triethyl orthoformate under microwave conditions.

This process allows for rapid formation of the desired naphthyridine structure with high efficiency .

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals. Its derivatives have been evaluated for their efficacy as herbicides and fungicides.

Herbicidal Activity

Research indicates that certain naphthyridine derivatives exhibit herbicidal properties by inhibiting key enzymes involved in plant growth. This makes them candidates for developing new agricultural chemicals that can manage weed resistance effectively.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the naphthyridine ring system play crucial roles in binding to biological macromolecules, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs

Ethyl 1-Bromo-2,7-naphthyridine-3-carboxylate

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molecular Weight : 281.11 g/mol

- Key Differences : The bromine substituent at position 1 enhances electrophilic reactivity compared to chlorine, making it more suitable for Suzuki-Miyaura cross-coupling reactions . However, its higher molecular weight and sensitivity to light/heat necessitate storage under inert conditions (2–8°C) ().

- Applications : Used in late-stage functionalization of bioactive molecules due to bromine’s versatility in forming carbon-carbon bonds ().

Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C₁₄H₁₂ClFN₂O₃

- Molecular Weight : 310.71 g/mol

- Key Differences: The 1,8-naphthyridine isomer, combined with cyclopropyl and fluoro substituents, alters electronic properties and bioavailability.

- Applications: A precursor in fluoroquinolone antibiotic synthesis, leveraging fluorine’s metabolic stability ().

Ester-Functionalized Derivatives

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

- Molecular Formula : C₁₄H₁₉N₂O₃

- Molecular Weight : 227.14 g/mol

- Key Differences : The saturated decahydro-1,6-naphthyridine core reduces aromaticity, increasing conformational flexibility. The 2-oxo group facilitates ring-opening reactions and amide bond formation ().

- Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration ().

Ethyl 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.66 g/mol

- Key Differences : The 2-hydroxy group introduces acidity (pKa ~8–10), enabling pH-dependent solubility. The 1,8-naphthyridine isomer exhibits distinct electronic effects compared to 2,7-naphthyridine ().

- Applications : Intermediate in antiviral agents, where hydroxyl groups enhance water solubility ().

Substitution Pattern and Reactivity

Research Findings and Trends

- Reactivity : Chlorine at position 1 in 2,7-naphthyridine derivatives shows moderate reactivity in nucleophilic substitutions, whereas bromine analogs enable efficient cross-coupling (). Fluorine and cyclopropyl groups improve pharmacokinetics but require precise steric control ().

- Synthetic Challenges : Isomeric purity (e.g., 1,6- vs. 1,8-naphthyridine) significantly impacts biological activity. Chromatographic separation, as demonstrated in , is critical for isolating diastereomers.

- Thermal Stability : Ethyl esters with electron-withdrawing groups (e.g., Cl, Br) exhibit lower thermal decomposition thresholds compared to hydroxyl or oxo derivatives ().

Biological Activity

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

This compound is characterized by a naphthyridine ring system with a chlorine atom and an ethyl ester group. This structural configuration allows it to participate in various biochemical interactions and reactions, making it a candidate for further biological investigation.

Target Interactions

The compound interacts with various biomolecules, including enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The binding typically occurs at active or allosteric sites on enzymes, leading to changes in their activity.

Cellular Effects

this compound influences cellular processes by altering cell signaling pathways and gene expression. It has been shown to activate or inhibit pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it modulates the expression of genes involved in metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed good activity compared to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | > Ciprofloxacin |

| This compound | E. coli | 15 | Comparable |

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. The results indicate that it exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values recorded were within the range of potent anticancer agents .

Case Studies

A notable study investigated the effects of this compound on apoptosis in cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests its potential as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells .

Chemical Reactions

This compound undergoes several chemical reactions that enhance its biological activity:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines.

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation/Reduction : The compound can form various derivatives through oxidation or reduction processes.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclocondensation of pyridine derivatives with synthons. For example, 4-[2-ethoxycarbonyl-2-(triphenylphosphoranylideneamino)vinyl]pyridine reacts with phenyl isocyanate under toluene reflux (150°C) to yield analogous naphthyridine esters . Bromination of intermediates (e.g., ethyl 7-bromo-1-ethyl-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate) with Br₂ in CH₂Cl₂ can introduce halogen substituents, but dehydrohalogenation steps (using Et₃N/EtOH) are critical for stabilizing the final product . Optimal conditions (temperature, solvent, catalysts) must be tailored to avoid side reactions, such as ester hydrolysis or over-halogenation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Proton environments (e.g., ethyl groups, aromatic protons) are resolved in CDCl₃, with characteristic shifts for the naphthyridine ring (e.g., δ 8.75–8.90 for H-2 and H-5 in analogous compounds) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for verifying halogen placement and ring conformation .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, essential for validating synthetic intermediates.

Q. How does the chloro substituent at position 1 influence the reactivity of this compound in nucleophilic substitution reactions?

The chloro group at position 1 is electron-withdrawing, activating the naphthyridine ring for nucleophilic substitution. For example, under alkaline conditions (KOH/MeOH), the chloro substituent can be replaced by methoxy groups, though crown ethers (e.g., dibenzo-18-crown-6) may be required to enhance reaction rates in less polar solvents . Concurrent ester saponification (e.g., conversion to carboxylic acids under HCl/EtOH reflux) must be monitored to avoid side product formation .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the naphthyridine core?

Regioselectivity challenges arise due to competing reactivity at positions 1, 2, and 7. For instance, bromination of ethyl 7-bromo-1-ethyl-1,6-naphthyridine-3-carboxylate yields a 3,7-dibromo analog, but dehydrobromination selectively removes the 3-bromo group, highlighting steric and electronic biases . Computational modeling (DFT studies) can predict reactive sites, while experimental validation via LC-MS or 2D NMR clarifies product distribution.

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

Acidic conditions (e.g., HCl/EtOH) promote ester hydrolysis to carboxylic acids, while neutral or alkaline conditions favor nucleophilic substitution at the chloro position . Stability studies using HPLC-UV at varying pH (1–12) reveal degradation pathways: ester cleavage dominates below pH 3, whereas ring oxidation occurs above pH 10.

Q. What analytical approaches address discrepancies in reported yields for multi-step syntheses?

Yield inconsistencies often stem from unoptimized intermediates. For example, ethyl 6-amino-1-ethyl-1,8-naphthyridine-3-carboxylate requires precise control during diazotization (HNO₂ at 0°C) and CuCl-mediated chlorination (65°C) to achieve 64% yield . Kinetic monitoring via in-situ IR or reaction calorimetry identifies bottlenecks, such as intermediate precipitation or exothermic side reactions.

Q. Can computational docking studies predict the bioactivity of this compound derivatives?

Molecular docking with bacterial DNA gyrase or topoisomerase IV (targets for quinolone antibiotics) suggests that the 1-chloro-2,7-naphthyridine scaffold mimics quinolone pharmacophores. Substituent modifications (e.g., replacing ethyl with cyclopropyl groups) enhance binding affinity in silico, corroborating antibacterial activity observed in analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What purification techniques are optimal for isolating enantiomerically pure naphthyridine derivatives?

Chiral HPLC with cellulose-based columns resolves enantiomers of ester intermediates. For example, ethyl 7-chloro-1-(pyridin-2-ylmethyl)-1,8-naphthyridine-3-carboxylate is purified via silica gel chromatography (81% yield), but chiral separations may require preparative SFC (supercritical fluid chromatography) for >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.